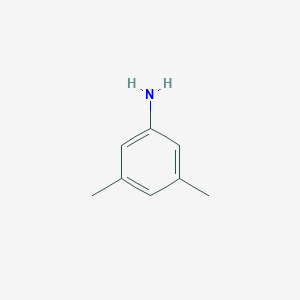
3,5-Dimethylaniline
Cat. No. B087155
Key on ui cas rn:
108-69-0
M. Wt: 121.18 g/mol
InChI Key: MKARNSWMMBGSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05496937
Procedure details


In order to improve the properties of the thus obtained Compound Bs3 as a separating agent for chromatography, the compound was subjected to a conventional end capping treatment with trimethylchlorosilane. The resulting product was collected by filtration with a G4 glass filter and the residue was washed as above with tetrahydrofuran, methanol, acetone and hexane, and then dried in vacuum at 60° C. for 2 hours, to obtain a product to be used as a separating agent for chromatography. The chiral resolution ability of the compound was investigated as a separating agent for various racemic compounds. Results obtained are shown in Table 2. 3,5-Dimethylphenyl isocyanate used above can be readily obtained from 3,5-dimethylaniline by using phosgene, triphosgene, or the like.


Name
Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)Cl.[CH3:6][C:7]1[CH:8]=[C:9]([N:14]=C=O)[CH:10]=[C:11]([CH3:13])[CH:12]=1>>[CH3:6][C:7]1[CH:8]=[C:9]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[NH2:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)N=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting product was collected by filtration with a G4 glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed as above with tetrahydrofuran, methanol, acetone and hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum at 60° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Results
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
